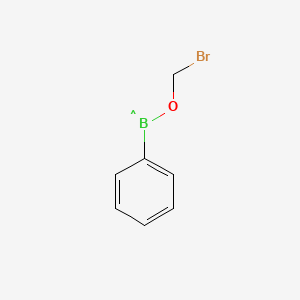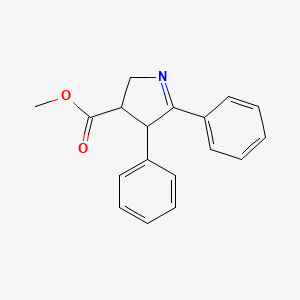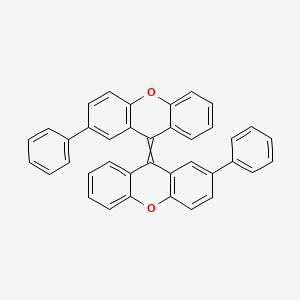
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound is characterized by its unique structure, which includes two phenyl groups and a xanthene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene typically involves a multi-step process. One common method is the condensation reaction between 2-phenyl-9H-xanthene-9-carbaldehyde and 2-phenyl-9H-xanthene in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted xanthenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of fluorescent markers and sensors.
Wirkmechanismus
The mechanism of action of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved in its action depend on the specific application, such as targeting cancer cells in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is unique due to its specific structural features, which confer distinct fluorescence properties. Its dual phenyl groups and xanthene core make it particularly suitable for applications requiring high fluorescence intensity and stability.
Eigenschaften
CAS-Nummer |
62668-50-2 |
|---|---|
Molekularformel |
C38H24O2 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
2-phenyl-9-(2-phenylxanthen-9-ylidene)xanthene |
InChI |
InChI=1S/C38H24O2/c1-3-11-25(12-4-1)27-19-21-35-31(23-27)37(29-15-7-9-17-33(29)39-35)38-30-16-8-10-18-34(30)40-36-22-20-28(24-32(36)38)26-13-5-2-6-14-26/h1-24H |
InChI-Schlüssel |
YGMXUDGCTGHQEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=C5C6=CC=CC=C6OC7=C5C=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


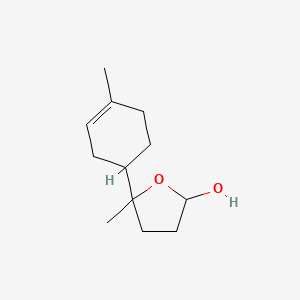
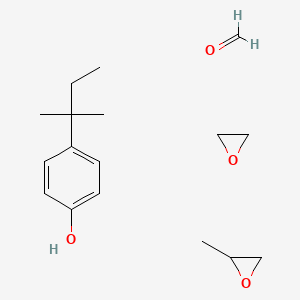
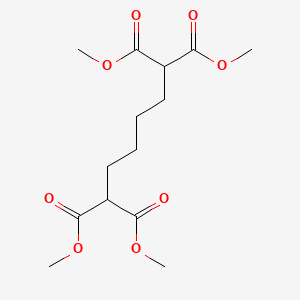

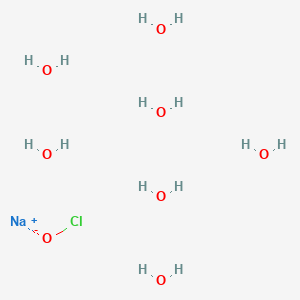



![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

